lividomycin A
描述
属性
CAS 编号 |
11111-23-2 |
|---|---|
分子式 |
C29H55N5O18 |
分子量 |
761.8 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI 键 |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
外观 |
Solid powder |
其他CAS编号 |
36441-41-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
lividomycin mannosyldeoxyparomomycin |
产品来源 |
United States |
准备方法
合成路线和反应条件: 利维多霉素 A 的合成涉及 2-脱氧链霉胺与特定糖基的糖基化。 反应条件通常包括在受控温度和 pH 条件下使用糖基供体和受体,以确保糖苷键的正确立体化学 .
工业生产方法: 利维多霉素 A 的工业生产通常通过使用特定链霉菌菌株的發酵过程实现。 这些细菌在富含营养的培养基中培养,抗生素从发酵液中提取和纯化 .
化学反应分析
反应类型: 利维多霉素 A 经历各种化学反应,包括:
氧化: 这种反应可以改变分子中存在的羟基。
还原: 这种反应会影响氨基。
取代: 这种反应可能涉及用其他取代基取代官能团.
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及受控温度和 pH,以确保所需的反应途径 .
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致酮或醛的形成,而还原会产生胺 .
科学研究应用
Scientific Research Applications
Lividomycin A is utilized in various scientific research domains:
- Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA.
- Biology : Researchers investigate its mechanisms of bacterial resistance and explore the development of new antibiotics.
- Medicine : this compound is employed in treating bacterial infections, particularly those caused by resistant strains .
- Industry : It is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control.
Efficacy in Respiratory Infections
A clinical study involving patients with various respiratory infections demonstrated that this compound was effective in treating refractory bronchiectasis. Of the 15 patients treated, 73.3% showed positive responses, with notable improvements observed in those previously resistant to other antibiotics .
| Infection Type | Number of Patients | Excellent Response | Good Response | Fair Response |
|---|---|---|---|---|
| Bronchiectasis | 15 | 0 | 5 | 6 |
| Acute Bronchopneumonia | 7 | 1 | 5 | 1 |
Treatment of Tuberculosis
| Treatment Group | Sputum Conversion Rate (3 Months) | Sputum Conversion Rate (6 Months) |
|---|---|---|
| Combined Therapy | 53.4% | 54.2% |
| Monotherapy | 26.1% | 31.8% |
Resistance Mechanisms
Research has indicated that the development of resistance to this compound occurs at a slower rate compared to kanamycin in Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is comparable in Staphylococcus aureus. Enzymatic inactivation studies have shown that resistant strains can phosphorylate this compound, leading to reduced efficacy .
Industrial Production
This compound is produced industrially through fermentation processes utilizing specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, followed by extraction and purification from the fermentation broth.
作用机制
利维多霉素 A 通过结合细菌核糖体 RNA,特别是 16S rRNA 的 A 位点来发挥作用。 这种结合会干扰蛋白质合成过程,导致密码子误读和细菌生长抑制 . 分子靶标包括参与翻译过程的核糖体 RNA 和相关蛋白质 .
相似化合物的比较
Structural Characteristics
Lividomycin A shares a core neamine moiety (rings I and II) with other 4,5-disubstituted aminoglycosides like neomycin B and paromomycin but differs in its extended oligosaccharide chain (Table 1). Key structural distinctions include:
- Ring I : Lacks a hydroxyl group at position 3', unlike paromomycin and neomycin B, which have a 3'-OH critical for hydrogen bonding to rRNA nucleotide A1492 .
- 5"-Position : A hydroxyl group critical for antibacterial activity; its removal (e.g., 5"-deoxy-lividomycin A) significantly reduces potency .
Table 1: Structural Comparison of this compound with Related Aminoglycosides
| Compound | Core Structure | Rings | Charge | Key Functional Groups |
|---|---|---|---|---|
| This compound | Neamine-based | 5 | +5 | 3'-deoxy, 5"-OH |
| Neomycin B | Neamine-based | 6 | +6 | 3'-OH, 5"-OH |
| Paromomycin | Neamine-based | 4 | +5 | 3'-OH, 6'-OH |
| Ribostamycin | Neamine-based | 3 | +4 | 3'-OH, lacks rings IV and V |
| Gentamicin C1A | Kanamycin-based | 4 | +5 | 4,6-disubstituted ring II |
Ribosomal Binding and Mechanism
This compound binds the 16S rRNA A-site similarly to paromomycin but with distinct interactions (Figure 1):
- Conserved Contacts : Eight hydrogen bonds to nucleotides G1494, A1493, and U1495 (shared with neamine-class antibiotics) .
- Unique Interactions : Despite lacking the 3'-OH, it compensates via additional contacts with rings IV and V, resulting in 31 total RNA interactions—more than paromomycin (25) but fewer shared contacts (9–11 vs. 15–18 for neomycin B) .
- Thermodynamic Stability: Stabilizes RNA-RNA duplexes by increasing melting temperature (ΔTm = +10.2°C), a trait absent in DNA-binding aminoglycosides .
Figure 1: this compound Binding to rRNA A-Site
(Adapted from )
- Rings I–V engage nucleotides G1491–U1495 via hydrogen bonds (red) and water-mediated contacts.
- The disordered orientation of ring IV reduces specificity compared to neomycin B.
Resistance Mechanisms
Resistance to this compound arises primarily through enzymatic modification:
- Phosphorylation : Resistant Staphylococcus aureus strains phosphorylate this compound at the 5"-OH via a kinase homologous to R-factor-associated enzymes in E. coli .
- Efflux Pumps : Less commonly reported compared to gentamicin and tobramycin, likely due to its larger size and charge .
Antimicrobial Spectrum and Clinical Relevance
This compound’s spectrum overlaps with paromomycin but differs from other aminoglycosides (Table 2):
- Mycobacteria : Superior to gentamicin and tobramycin against M. tuberculosis .
- Gram-Negatives: Active against P. aeruginosa but less effective than amikacin in renal infections .
- Synergy : Combined with β-lactams (e.g., AB-PC), it shows enhanced efficacy in intestinal infections .
Table 2: Activity Spectrum Comparison
| Organism | This compound | Paromomycin | Neomycin B | Gentamicin |
|---|---|---|---|---|
| Mycobacterium tuberculosis | +++ | ++ | + | - |
| Pseudomonas aeruginosa | ++ | + | - | +++ |
| Escherichia coli | + | +++ | +++ | +++ |
| Staphylococcus aureus | ++ | ++ | +++ | +++ |
| Streptococcus spp. | - | - | - | + |
生物活性
Lividomycin A, a member of the aminoglycoside antibiotic family, has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and resistance profiles based on diverse research findings.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the decoding process and leading to misreading of mRNA. This action results in the production of nonfunctional proteins, ultimately causing bacterial cell death .
Key Features:
- Broad-spectrum activity : Effective against a wide range of bacterial pathogens.
- Target specificity : Primarily targets the bacterial ribosome, minimizing effects on human cells.
Case Studies
-
Respiratory Infections :
- In a study involving 15 patients with refractory bronchiectasis, 73.3% showed a positive response to this compound at a dosage of 1 g/day over one week. Notably, good cures were reported in 5 patients and fair cures in 6 patients .
- For patients with acute bronchopneumonia, this compound achieved excellent to fair cures across all cases treated .
- In Vitro Susceptibility Testing :
Summary Table of Clinical Findings
| Infection Type | Patient Count | Excellent Cure | Good Cure | Fair Cure | No Effect |
|---|---|---|---|---|---|
| Bronchiectasis | 15 | 0 | 5 | 6 | 4 |
| Acute Bronchopneumonia | 7 | 1 | 5 | 1 | 0 |
| Lobar Pneumonia | 1 | 0 | 0 | 0 | 1 |
Resistance Mechanisms
Despite its efficacy, resistance to this compound has been observed in certain bacterial strains. Research indicates that enzymatic inactivation plays a significant role in this resistance:
- Enzymatic Resistance : Clinical isolates of staphylococci demonstrated varying levels of susceptibility to this compound due to the presence of modifying enzymes that can inactivate the antibiotic .
Resistance Profiles
The development of resistance is often attributed to:
- Aminoglycoside-modifying enzymes (AMEs) : These enzymes can modify this compound, rendering it ineffective against certain strains.
- Genetic factors : Horizontal gene transfer among bacteria contributes to the spread of resistance traits.
常见问题
Q. What is the primary mechanism by which lividomycin A interacts with ribosomal RNA, and what experimental approaches are used to validate these interactions?
this compound binds to the prokaryotic rRNA A-site subdomain through noncovalent interactions, stabilizing RNA duplexes. Key methodologies include:
- Mass spectrometry (MS) : Quantifies binding affinities and identifies protection patterns in RNA fragmentation assays .
- Thermal denaturation assays : Measure stabilization of RNA duplexes via increased melting temperatures (Tm) .
- Circular dichroism (CD) spectroscopy : Distinguishes A-form vs. B-form helices by analyzing groove topology .
Q. How does this compound distinguish between A-form and B-form nucleic acid helices in binding studies?
this compound preferentially binds the deep major groove of A-form RNA helices, validated through:
- DOCK program analysis : Predicts shape complementarity to RNA grooves .
- Groove-binding assays : Uses thermal stabilization (ΔTm) differences in RNA vs. DNA duplexes (e.g., ΔTm = +10.2°C for RNA vs. +1.3°C for DNA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity data across different RNA subdomains?
Discrepancies arise from RNA structural variations (e.g., eukaryotic vs. prokaryotic subdomains). Strategies include:
Q. What methodological considerations are critical when analyzing this compound’s inhibition patterns in bifunctional enzymes like AAC(6')-Ib?
Key experimental designs for enzyme kinetics include:
- Initial velocity patterns : Fit data to equations (e.g., eq 2) to determine substrate competition .
- Dead-end inhibition assays : Use fixed saturating concentrations of co-substrates (e.g., AcCoA) to isolate inhibition mechanisms .
- KM value comparisons : this compound’s KM is 20× higher than neomycin, suggesting unique binding modes in AAC(6')-Ib .
Q. What structural biology techniques elucidate this compound’s interaction with the HIV-1 dimerization initiation site (DIS) RNA?
- DMS footprinting : Identifies protected nucleotides (e.g., A280 in DIS RNA) to map binding sites .
- Fluorine NMR solvent isotope shifts : Confirms major groove binding in A-form helices .
- Thermal stabilization assays : Quantify RNA duplex stability in the presence of aminoglycosides .
Q. How do transporter genes in biosynthetic gene clusters (BGCs) influence the functional characterization of this compound?
- antiSMASH database analysis : Identifies BGCs with transporters (e.g., FecCD) to predict metabolite activity .
- False-positive validation : Exclude non-siderophore BGCs by comparing transporter specificity across microbial genera .
Data Contradiction and Analysis
- Example : Disparate binding affinities for prokaryotic vs. eukaryotic rRNA subdomains (e.g., apramycin prefers eukaryotic sites, while lividomycin binds prokaryotic A-sites). Resolution involves mutagenesis and MS-based protection assays to validate RNA structural determinants .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
